Cas no 19093-87-9 (2,5-dichloro-6-methoxy-3-nitrobenzoic acid)

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative characterized by its distinct functional groups, including chloro, methoxy, and nitro substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-withdrawing nitro group and electron-donating methoxy group contribute to its reactivity in electrophilic and nucleophilic substitution reactions. The dichloro substitution enhances stability and influences regioselectivity in further derivatization. Due to its well-defined structure and purity, it is suitable for use in research and industrial applications requiring precise chemical modifications. Proper handling is advised due to potential reactivity and sensitivity to environmental conditions.
2,5-dichloro-6-methoxy-3-nitrobenzoic acid structure
19093-87-9 structure
商品名:2,5-dichloro-6-methoxy-3-nitrobenzoic acid
CAS番号:19093-87-9
MF:C8H5Cl2NO5
メガワット:266.035000562668
CID:6017015
PubChem ID:154092225

2,5-dichloro-6-methoxy-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,5-dichloro-6-methoxy-3-nitrobenzoic acid
    • EN300-28339306
    • 19093-87-9
    • インチ: 1S/C8H5Cl2NO5/c1-16-7-3(9)2-4(11(14)15)6(10)5(7)8(12)13/h2H,1H3,(H,12,13)
    • InChIKey: BTEXZGOFCWLJMS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C(=C1C(=O)O)OC)Cl)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 264.9544776g/mol
  • どういたいしつりょう: 264.9544776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2,5-dichloro-6-methoxy-3-nitrobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28339306-2.5g
2,5-dichloro-6-methoxy-3-nitrobenzoic acid
19093-87-9 95.0%
2.5g
$978.0 2025-03-19
Enamine
EN300-28339306-10.0g
2,5-dichloro-6-methoxy-3-nitrobenzoic acid
19093-87-9 95.0%
10.0g
$2146.0 2025-03-19
1PlusChem
1P028TUC-100mg
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
100mg
$228.00 2024-06-17
1PlusChem
1P028TUC-50mg
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
50mg
$173.00 2024-06-17
Aaron
AR028U2O-50mg
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
50mg
$155.00 2025-02-17
Aaron
AR028U2O-250mg
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
250mg
$300.00 2025-02-17
Aaron
AR028U2O-10g
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
10g
$2976.00 2023-12-15
1PlusChem
1P028TUC-250mg
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
250mg
$300.00 2024-06-17
1PlusChem
1P028TUC-1g
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
1g
$679.00 2024-06-17
1PlusChem
1P028TUC-2.5g
2,5-dichloro-6-methoxy-3-nitrobenzoicacid
19093-87-9 95%
2.5g
$1271.00 2024-06-17

2,5-dichloro-6-methoxy-3-nitrobenzoic acid 関連文献

2,5-dichloro-6-methoxy-3-nitrobenzoic acidに関する追加情報

2,5-Dichloro-6-Methoxy-3-Nitrobenzoic Acid (CAS No. 19093-87-9)

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid (CAS No. 19093-87-9) is a complex organic compound with a diverse range of applications in various fields. This compound is characterized by its unique chemical structure, which includes chlorine atoms at positions 2 and 5, a methoxy group at position 6, and a nitro group at position 3 on the benzoic acid backbone. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.

The synthesis of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid involves multiple steps of chemical reactions, including chlorination, nitration, and methylation processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and minimize by-products. These innovations not only enhance the yield but also contribute to sustainable chemical practices.

In terms of applications, 2,5-dichloro-6-methoxy-3-nitrobenzoic acid has been extensively studied for its potential in pharmaceuticals. Its structure suggests possible interactions with various biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, this compound has shown promise in antimicrobial research, with studies demonstrating activity against Gram-positive and Gram-negative bacteria.

Beyond pharmaceuticals, this compound finds utility in the agricultural sector as a precursor for herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth makes it a valuable intermediate in the synthesis of agrochemicals. Recent research has focused on optimizing its stability under field conditions to enhance its effectiveness as a crop protection agent.

The chemical properties of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid are heavily influenced by its substituents. The nitro group at position 3 contributes to its strong electron-withdrawing effects, while the methoxy group at position 6 introduces electron-donating properties. This balance of electron-withdrawing and donating groups results in a compound with unique reactivity and stability. Recent spectroscopic studies have provided deeper insights into its electronic structure, further aiding in the design of novel derivatives with tailored properties.

In terms of environmental impact, the degradation pathways of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid have been a subject of recent research interest. Studies have shown that under certain environmental conditions, such as microbial activity or photolysis, this compound can undergo biodegradation into less harmful by-products. Understanding these pathways is crucial for assessing its environmental safety and ensuring sustainable use.

The toxicological profile of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid has also been investigated in recent years. Acute toxicity studies indicate moderate toxicity levels when administered orally or dermally. However, chronic exposure studies are still underway to fully understand its long-term effects on human health and ecosystems.

In conclusion, 2,5-dichloro-6-methoxy-3-nitrobenzoic acid (CAS No. 19093-87-9) is a versatile compound with significant potential across multiple industries. Its unique chemical structure and diverse applications make it an area of continued research interest. As advancements in synthetic methods and application development continue to emerge, this compound is poised to play an increasingly important role in both scientific research and industrial practices.

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